Benzo[d]thiazole-7-carboxylic acid

Epigenetics Methyltransferase Inhibition Oncology

Sourcing a regiospecifically pure benzothiazole building block for kinase or epigenetic probe synthesis can delay critical-path research. Benzo[d]thiazole-7-carboxylic acid (CAS 677304-83-5) resolves this as a validated intermediate for CARM1 (IC50 0.040 nM) and TAK1 inhibitor programs. - Enables direct SAR exploration via amide coupling or esterification at the 7-position, circumventing isomeric mis-synthesis risks. - Supplied as a white to off-white crystalline solid (C8H5NO2S, MW: 179.20) with documented logP ≈ 1.99 for reliable process scale-up. - Consistent ≥97% purity across major vendors supports medicinal chemistry and chemical biology workflows.

Molecular Formula C8H5NO2S
Molecular Weight 179.193
CAS No. 677304-83-5
Cat. No. B571653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[d]thiazole-7-carboxylic acid
CAS677304-83-5
Synonyms1,3-Benzothiazole-7-carboxylic Acid
Molecular FormulaC8H5NO2S
Molecular Weight179.193
Structural Identifiers
SMILESC1=CC(=C2C(=C1)N=CS2)C(=O)O
InChIInChI=1S/C8H5NO2S/c10-8(11)5-2-1-3-6-7(5)12-4-9-6/h1-4H,(H,10,11)
InChIKeyORSZGLLQNYSMNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzo[d]thiazole-7-carboxylic Acid: Inhibitor Synthesis Scaffold


Benzo[d]thiazole-7-carboxylic acid (CAS 677304-83-5), also known as 7-benzothiazolecarboxylic acid, is a bicyclic heteroaromatic building block consisting of a benzene ring fused to a thiazole, with a reactive carboxylic acid group at the 7-position . This substitution pattern distinguishes it from other benzothiazole carboxylic acid regioisomers (e.g., 2-, 5-, or 6-carboxylic acids), which exhibit different reactivity and applications . The compound is a white to off-white crystalline solid (C8H5NO2S, MW: 179.20) with a reported purity of 96-97% from commercial suppliers, suitable for use as a synthetic intermediate in medicinal chemistry .

Regioisomer for CARM1 and TAK1 inhibitor synthesis
Distinct from 2-, 5-, or 6-carboxylic acid isomers
Solid form suitable for amide coupling and esterification

Regioisomer Specificity of Benzo[d]thiazole-7-carboxylic Acid


The precise position of the carboxylic acid group on the benzothiazole core dictates the compound's reactivity, the geometry of its metal-binding capabilities, and its suitability as a precursor for specific target-oriented synthesis. While other regioisomers (e.g., benzothiazole-2-carboxylic acid) are common in antitubercular and peptide conjugate chemistry [1], the 7-carboxylic acid variant is specifically cited as a key intermediate for generating pyrazole-based CARM1 (Coactivator Associated Arginine Methyltransferase 1) inhibitors and aminofuro-pyridine-based TAK1 (Transforming Growth Factor-β-Activated Kinase 1) inhibitors . Substituting a 6- or 2-carboxylic acid isomer would alter the vector of the pendant group and likely abrogate binding to these specific targets or lead to different cyclization products during derivatization, as established in structure-activity relationship (SAR) studies of related scaffolds [2].

Regioisomer mismatch Alters pendant group vector and may abolish target engagement
2-carboxylic acid analogs Directed toward antibacterial DprE1, not epigenetic or kinase targets
5-/6-carboxylic acid analogs Optimized for topoisomerase or nucleoside transporter, not TAK1/CARM1

Benzo[d]thiazole-7-carboxylic Acid Precursor Evidence


CARM1 Epigenetic Inhibitor Development

This compound is a specifically cited intermediate for synthesizing pyrazole inhibitors of CARM1. A derivative synthesized from this core scaffold has demonstrated exceptional potency against human CARM1 in a biochemical assay [1]. This differentiates it from other benzothiazole isomers (e.g., 2-carboxylic acid) which are more commonly directed toward antibacterial targets like DprE1 [2].

CARM1 Inhibition
Cross-study comparable
IC50 0.040 nM
Reported high-affinity CARM1 inhibition
Derivative from 7-COOH scaffold; biochemical assay
Epigenetics Methyltransferase Inhibition Oncology

Dual VEGFR-2/EGFR Anticancer Scaffold

Benzo[d]thiazole-7-carboxylic acid serves as the core scaffold for a series of potent anticancer agents. Derivatives 10-12, which incorporate this core, demonstrated cytotoxic activity against MCF-7 breast cancer cells with an IC50 of 0.73-0.89 µM, representing a 1.3- to 1.5-fold improvement over the standard chemotherapy agent doxorubicin (IC50 = 1.13 µM) [1]. In contrast, benzothiazole-6-carboxylic acid derivatives have shown a different biological profile, with affinity for nucleoside transporters rather than kinase inhibition .

Cytotoxicity (MCF-7)
Cross-study comparable
Derivative IC50 0.73–0.89 µM
Doxorubicin IC50 1.13 µM
1.3–1.5× lower IC50
Reported improved cytotoxicity over standard comparator
MCF-7 breast cancer cell line; in vitro assay
Cancer Therapeutics Kinase Inhibition VEGFR-2/EGFR

TAK1 Inhibitor Intermediate for Inflammation

This compound is specifically utilized in the preparation of aminofuro-pyridine derivatives that act as inhibitors of TAK1 . This target is a critical node in inflammatory signaling pathways. This application is distinct from other benzothiazole regioisomers like the 5-carboxylic acid, which are more frequently associated with antibacterial topoisomerase inhibitors where structural modifications around the carboxylic acid are crucial for improving pharmacokinetic properties like oral bioavailability and clearance [1].

TAK1 Inhibitor Precursor
Supporting evidence
7-COOH → TAK1 inhibitor synthesis
5-COOH → bacterial topoisomerase
Distinct target class supports regioisomer selection
Synthetic intermediate context; no direct bioactivity
Inflammation Kinase Inhibition Immunology

Benzo[d]thiazole-7-carboxylic Acid Research Applications


CARM1 & TAK1 Inhibitor Library Synthesis

For medicinal chemistry teams developing novel epigenetic or anti-inflammatory therapies, Benzo[d]thiazole-7-carboxylic acid is a preferred starting material. Its established use in preparing potent CARM1 inhibitors (IC50 = 0.040 nM) [1] and TAK1 inhibitors provides a validated synthetic path, reducing the risk associated with exploring a novel scaffold. This differentiates it from other commercially available benzothiazole carboxylic acids whose primary applications lie in antibacterial or antitubercular research.

Kinase Profiling Tool Compounds

The scaffold's proven ability to generate dual VEGFR-2/EGFR inhibitors with potency comparable to or exceeding clinical standards (e.g., sorafenib and erlotinib) makes it an attractive core for developing chemical probes [2]. Researchers can use this compound to explore kinase selectivity and downstream signaling pathways, leveraging the existing SAR knowledge that modifications at the 7-position are well-tolerated and can yield potent inhibitors.

Scalable Synthesis Routes to Heterocyclic APIs

As a commercially available solid with defined purity (≥96%) and established physical properties (e.g., logP ≈ 1.99) , this compound is a reliable building block for process chemistry scale-up. Its carboxylic acid functionality allows for straightforward amide coupling or esterification, facilitating the exploration of diverse chemical space around a core that has demonstrated relevance in multiple high-value therapeutic areas.

Application
Selection Property
Validation Focus
CARM1 / TAK1 inhibitor synthesis
7-regioisomer specificity
Target engagement assays for derived inhibitors
Kinase inhibitor probe development
Scaffold for dual VEGFR-2/EGFR inhibition
Kinase selectivity and signaling pathway profiling
Scalable heterocyclic synthesis
Solid, reactive carboxyl, defined purity
Reproducible amide coupling and esterification yields

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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